molecular formula C13H22N4O2 B3220428 Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate CAS No. 1196155-07-3

Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Cat. No.: B3220428
CAS No.: 1196155-07-3
M. Wt: 266.34 g/mol
InChI Key: BGXWEOOVPZIQDT-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 1196155-07-3) is a heterocyclic compound with the molecular formula C₁₃H₂₂N₄O₂ and a molecular weight of 266.34 g/mol . It features a pyrrolo[3,4-c]pyrazole core substituted with a tert-butyl carbamate group at position 5, an amino group at position 3, and an isopropyl group at position 4. This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its storage requires protection from light and maintenance under inert conditions at 2–8°C .

Properties

IUPAC Name

tert-butyl 3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-7(2)10-9-8(11(14)16-15-9)6-17(10)12(18)19-13(3,4)5/h7,10H,6H2,1-5H3,(H3,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWEOOVPZIQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate (CAS No. 1263283-97-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 1263283-97-1

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyrrolo[3,4-C]pyrazole derivatives, including this compound. The compound's efficacy has been primarily evaluated through its inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Key Findings:

  • The compound demonstrated significant inhibition of COX enzymes, particularly COX-2, which is associated with inflammatory processes.
  • Preliminary IC50 values indicate that the compound effectively reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation.
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
DiclofenacTBDTBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published literature.

Structure-Activity Relationships (SAR)

The structure of this compound plays a significant role in its biological activity. Modifications to the molecular structure can enhance or diminish its efficacy against COX enzymes.

Key Structural Features Influencing Activity:

  • Amino Group : The presence of an amino group at the 3-position enhances interaction with the active site of COX enzymes.
  • Isopropyl Substituent : The isopropyl group at position 6 contributes to hydrophobic interactions, potentially increasing binding affinity.
  • Carboxylate Functionality : The carboxylate moiety is essential for maintaining the compound's acidic properties necessary for enzyme inhibition.

In Vivo Studies

In vivo assessments using carrageenan-induced paw edema models have shown that derivatives similar to tert-butyl 3-amino-6-isopropyl derivatives exhibit anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Study Results:

  • ED50 Values : The effective dose for these compounds was found to be significantly lower than that of traditional NSAIDs, indicating higher potency.
CompoundED50 (μM)
Tert-butyl derivativesTBD
Indomethacin9.17

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of pyrrolo[3,4-c]pyrazole derivatives has led to the development of numerous analogs. Below is a comparative analysis of the target compound with key analogs, focusing on substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyrrolo[3,4-c]pyrazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (Target) 3-NH₂; 6-isopropyl; 5-Boc C₁₃H₂₂N₄O₂ 266.34 1196155-07-3 Intermediate for kinase inhibitors; light-sensitive, stored at 2–8°C under inert atmosphere .
tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-NH₂; 6,6-diethyl; 5-Boc C₁₄H₂₄N₄O₂ 280.37 N/A Increased lipophilicity due to diethyl groups; potential for enhanced membrane permeability .
tert-Butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate 3-NH₂; 6,6-dimethyl; 5-Boc C₁₂H₂₀N₄O₂ 252.31 718632-44-1 Reduced steric hindrance compared to isopropyl; used in high-throughput synthesis .
tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-NHCO₂Et; 5-Boc C₁₃H₂₀N₄O₄ 296.32 1049677-66-8 Ethoxycarbonyl group enhances stability; suitable for nucleophilic substitution reactions .
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3,6-dimethyl; 5-Bz C₁₅H₁₇N₃O₂ 271.31 2228971-71-7 Benzyl group improves crystallinity; chiral center (S-configuration) for enantioselective synthesis .
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-I; 5-Boc C₁₀H₁₄IN₃O₂ 347.15 N/A Iodo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Research Findings

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound increases lipophilicity (logP ~1.8) compared to dimethyl analogs (logP ~1.2), impacting solubility and bioavailability .
  • Hydrogen Bonding: The amino group at position 3 facilitates hydrogen bonding, critical for target binding in kinase inhibitors. Ethoxycarbonylamino derivatives (e.g., CAS 1049677-66-8) exhibit reduced H-bond donor capacity but improved metabolic stability .
  • Steric Effects : Diethyl and dimethyl substituents at position 6 alter steric bulk, influencing reaction kinetics in further functionalization. For example, dimethyl analogs show faster coupling rates in amide bond formation compared to isopropyl derivatives .

Q & A

Q. What synthetic strategies are optimal for preparing tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?

The synthesis typically involves constructing the pyrrolo[3,4-c]pyrazole core via cyclization reactions. For example, tert-butyl carbamate intermediates are used to protect amine groups during ring formation, followed by deprotection under acidic conditions (e.g., HCl in 1,4-dioxane) . Key steps include dihydroxylation of dihalogenated precursors and subsequent functionalization with isopropyl groups. Optimization of reaction conditions (e.g., temperature, catalyst selection) is critical to avoid side products such as over-alkylated derivatives .

Q. How can NMR and HRMS be utilized to confirm the structure and purity of this compound?

  • 1H/13C NMR : Analyze chemical shifts for the tert-butyl group (δ ~1.4 ppm for CH3 protons), the isopropyl substituent (δ ~1.2–1.3 ppm for CH3 and δ ~2.8–3.2 ppm for CH), and the dihydropyrrolo-pyrazole backbone (δ 4.3–4.5 ppm for NH and CH2 groups) .
  • HRMS : Confirm molecular weight (exact mass calculated for C14H23N4O2: 297.18 g/mol) and fragmentation patterns to validate the absence of impurities . Cross-reference with CAS registry data (e.g., CAS 1280210-79-8 for related analogs) to ensure consistency .

Q. What chromatographic methods are effective for purifying this compound?

Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). For intermediates, silica gel chromatography with ethyl acetate/hexane (3:7) is recommended. Monitor by TLC (Rf ~0.4 in ethyl acetate) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline derivatives inform supramolecular assembly?

Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., N–H···O/N interactions). For example, the amino group in the pyrrolo-pyrazole core may form D (donor) motifs with carbonyl oxygen atoms, influencing crystal packing and stability . X-ray crystallography (using SHELXL for refinement) can resolve these interactions at <2.0 Å resolution .

Q. What computational approaches predict the compound’s reactivity in kinase inhibition studies?

Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to protein kinase C (PKC) active sites. Focus on the 3-amino group and tert-butyl carbamate as key pharmacophores interacting with catalytic domains (e.g., ATP-binding pockets). MD simulations (AMBER/CHARMM) can evaluate conformational stability over 100-ns trajectories .

Q. How to resolve contradictions in biological activity data across analogs with varying substituents?

  • Case Study : Compare IC50 values of 6-isopropyl vs. 6-ethyl analogs. If the isopropyl derivative shows reduced activity, investigate steric hindrance via molecular dynamics or crystallographic data.
  • Method : Use Free Energy Perturbation (FEP) calculations to quantify substituent effects on binding energy .

Q. What strategies mitigate racemization during synthesis of chiral pyrrolo-pyrazole derivatives?

  • Chiral Pool Approach : Start with enantiopure tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate to retain stereochemistry .
  • Kinetic Resolution : Use chiral catalysts (e.g., BINOL-phosphoric acid) in asymmetric cyclization steps .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Monitor optical rotation ([α]D) during synthesis to detect racemization .
  • Biological Assays : Pair PKC inhibition studies with counter-screens against off-target kinases (e.g., PKA, AKT) to validate selectivity .
  • Data Reproducibility : Use batch-to-batch consistency checks via HPLC purity (>98%) and HRMS validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate
Reactant of Route 2
Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

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